Heptyl 1-thiohexopyranoside

描述

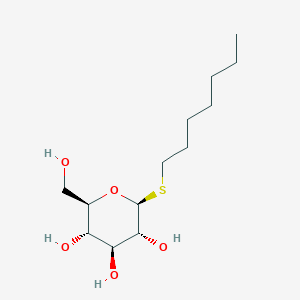

Heptyl 1-thiohexopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C13H26O5S and its molecular weight is 294.41 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Thioglycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Enzyme Inhibition

Heptyl 1-thiohexopyranoside has been studied for its ability to inhibit glycosidases, enzymes that break down glycosidic bonds in carbohydrates. One notable study focused on its inhibitory effects on alpha-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. The inhibition of this enzyme can delay glucose absorption in the intestine, making it a potential therapeutic strategy for managing diabetes.

Case Study: Alpha-Glucosidase Inhibition

- Objective : To evaluate the inhibitory effects of this compound on alpha-glucosidase.

- Methodology : In vitro assays were conducted to measure enzyme activity in the presence of varying concentrations of this compound.

- Results : The compound demonstrated significant inhibition of alpha-glucosidase activity, suggesting its potential use in diabetes management.

Drug Discovery and Repurposing

This compound is classified as an experimental small molecule with promising applications in drug discovery. Its unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies .

Potential Applications in Drug Development

- Mechanism of Action : The compound may interact with specific receptors or enzymes involved in metabolic pathways.

- Therapeutic Areas : Potential applications include treatments for metabolic disorders and conditions related to glycosidase activity.

Structural Biology Applications

Recent studies have incorporated this compound into structural biology research, particularly in understanding the photosystem II (PSII) complex. Its presence in crystal structures has provided insights into the molecular dynamics and interactions within this essential component of photosynthesis .

Case Study: Photosystem II Structure Analysis

- Objective : To investigate the role of this compound in the PSII complex.

- Methodology : X-ray crystallography was employed to determine the structure and interactions of PSII components.

- Findings : The compound was found to stabilize certain protein interactions within PSII, contributing to our understanding of electron transfer processes during photosynthesis.

Comparative Analysis of Thioglycosides

To better understand this compound's unique properties and applications, a comparison with other thioglycosides is useful.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Thioglycoside | Contains a heptyl group; potential for enzyme inhibition |

| Octyl 1-thiohexopyranoside | Thioglycoside | Longer alkyl chain enhances hydrophobicity |

| Propyl 1-thiohexopyranoside | Thioglycoside | Shorter alkyl chain alters solubility |

| Methyl 1-thiohexopyranoside | Thioglycoside | Smallest alkyl chain; primarily used in model studies |

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-heptylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O5S/c1-2-3-4-5-6-7-19-13-12(17)11(16)10(15)9(8-14)18-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEGNLMTTNTJSP-LBELIVKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCSC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101006208 | |

| Record name | Heptyl 1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101006208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85618-20-8 | |

| Record name | n-Heptyl β-D-thioglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85618-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptyl 1-thioglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085618208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl 1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101006208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。